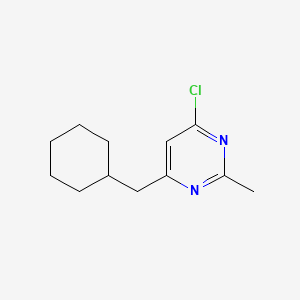

4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine

Descripción general

Descripción

4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, a cyclohexylmethyl group at the 6th position, and a methyl group at the 2nd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the Biginelli reaction , which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The resulting dihydropyrimidinone can then be chlorinated and further modified to introduce the cyclohexylmethyl and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as pyrimidinediones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation: Pyrimidinediones

Reduction: Amines or other reduced derivatives

Substitution: Hydroxylated or aminated derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Reactivity and Functionalization

The chlorine atom at position 4 is a key site for nucleophilic substitution reactions, enabling the introduction of different functional groups. This reactivity facilitates the creation of derivatives that can be tailored for specific applications.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution Reactions | Chlorine can be replaced by amines or thiols. | Aminopyrimidine derivatives |

| Coupling Reactions | Involvement in cross-coupling reactions (e.g., Suzuki reaction). | Extended conjugated systems |

| Oxidation/Reduction | Participation in redox reactions. | Various oxidized/reduced derivatives |

Biological Research Applications

Pharmacological Potential

4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine has shown promise as a lead compound in drug discovery due to its potential anti-inflammatory and anticancer properties. Research indicates that it may modulate key biological pathways, such as the PI3K-Akt-mTOR signaling pathway, which is critical in cell proliferation and survival.

Case Studies

- In Vitro Studies: Laboratory experiments have demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting its therapeutic potential against metabolic disorders.

- Animal Models: In vivo studies indicate that varying dosages affect metabolic rates and gene expression profiles, providing insights into its pharmacological effects.

Industrial Applications

Agrochemicals and Dyes

The compound is utilized in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it suitable for creating products with specific functionalities required in agricultural applications.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution: The compound is generally well absorbed, with distribution facilitated by specific transport mechanisms.

- Metabolism and Excretion: Primarily metabolized in the liver, with metabolites excreted through urine.

Mecanismo De Acción

The mechanism by which 4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparación Con Compuestos Similares

4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine is similar to other pyrimidine derivatives, such as:

4-Chloro-2-methylpyrimidine: Lacks the cyclohexylmethyl group.

6-(Cyclohexylmethyl)-2-methylpyrimidine: Lacks the chlorine atom at the 4th position.

4-Chloro-6-(cyclohexylmethyl)pyrimidine: Lacks the methyl group at the 2nd position.

Uniqueness: The presence of both the chlorine atom and the cyclohexylmethyl group in the same molecule makes this compound unique, as it combines the reactivity of chlorinated pyrimidines with the steric and electronic effects of the cyclohexylmethyl group.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists and researchers alike.

Actividad Biológica

4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug discovery, supported by data tables and relevant research findings.

This compound exhibits notable interactions with various biomolecules, influencing metabolic pathways and cellular functions. Key properties include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting phosphorylation states of target proteins, which is crucial for regulating various cellular processes.

- Receptor Binding : The compound interacts with receptor proteins, modulating signal transduction pathways that affect cellular responses.

The biological activity of this compound primarily arises from its ability to bind to specific molecular targets:

- Enzymatic Interactions : The compound can bind to the active or allosteric sites of enzymes, altering their catalytic activity. This mechanism is vital for its role in enzyme inhibition.

- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression related to cell cycle regulation and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound:

- Cell Signaling : It alters cell signaling pathways, impacting gene expression and cellular metabolism. Studies indicate changes in energy production and utilization within cells due to its action .

- Long-term Exposure Effects : Research shows that prolonged exposure can lead to sustained alterations in cellular processes, including metabolic pathways and gene expression profiles.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing potential therapeutic agents, including anticancer and antiviral drugs.

- Biological Studies : Used extensively in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules.

- Industrial Applications : The compound is also utilized in the synthesis of agrochemicals and other fine chemicals.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Research indicates that modifications at specific positions can enhance potency:

- Substituent Variations : Changes in substituents on the pyrimidine ring have shown varying degrees of activity against different biological targets .

- Potency Improvements : Certain substitutions have led to compounds with significantly improved inhibitory activities, demonstrating the importance of structural optimization in drug development .

Propiedades

IUPAC Name |

4-chloro-6-(cyclohexylmethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXUEKNVAVDQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.